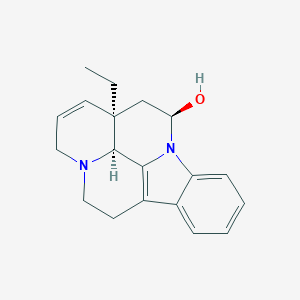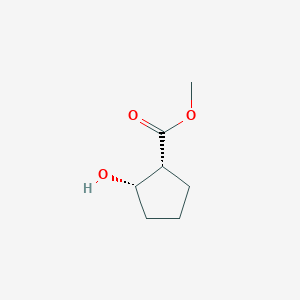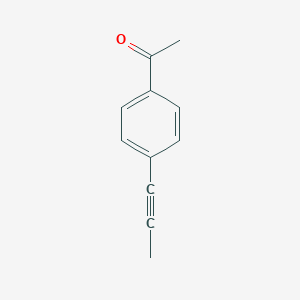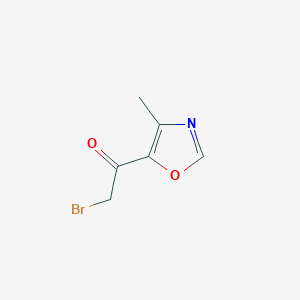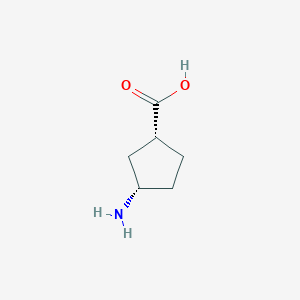
(1R,3S)-3-Aminocyclopentanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid involves complex chemical processes. Notably, the enantioselective synthesis has been achieved through various methods, including linear steps from silyloxypyrrole utilizing L-glyceraldehyde as the source of chirality, highlighting the compound's intricate synthetic routes and the importance of chirality in its synthesis (Battistini et al., 2004).
Molecular Structure Analysis
The molecular structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid and its derivatives has been explored through various spectroscopic techniques. Infrared, Raman, and 13C NMR spectroscopy have provided insights into the polymorphic forms of the compound, revealing differences in conformation and intermolecular hydrogen bonds (Terol et al., 1994).
Chemical Reactions and Properties
The chemical reactions and properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid have been studied to understand its reactivity and potential for synthesis of complex molecules. The compound's ability to undergo stereoselective synthesis and incorporation into short 12-helical beta-peptides that fold in water demonstrates its versatility in chemical reactions (Woll et al., 2002).
Physical Properties Analysis
The physical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives have been characterized through X-ray diffraction studies, revealing solid state secondary structural characteristics and beta-sheet like structures in crystals. These findings contribute to the understanding of the compound's physical properties and its potential applications in material science (Abraham et al., 2011).
Chemical Properties Analysis
The chemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid, including its reactivity towards various enzymes and its effects on cellular respiration and amino acid metabolism, have been explored. Studies have shown that the compound does not undergo decarboxylation, transamination, or oxidation, indicating its stability and inertness in biological systems (Berlinguet et al., 1962).
Applications De Recherche Scientifique
Analogue of GABA and Amidinomycin :
- It's prepared as an analogue of GABA, an inhibitory neurotransmitter, and correlates with the amino acid degradation product from the antibiotic amidinomycin (Allan, Johnston, & Twitchin, 1979).
Effects on Cellular Respiration and Amino Acid Metabolism :
- Studied for its effect on cellular respiration in rat tissues and reactivity towards decarboxylases, transaminases, and amino acid oxidases (Berlinguet, Bégin, Babineau, & Laferte, 1962).
Structural Analysis :
- Used in the structural analysis of different polymorphic forms, with emphasis on its conformation and intermolecular bonds (Terol, Cassanas, Nurit, Pauvert, Bouassab, Rambaud, & Chevallet, 1994).
Crystal Structures of Dipeptides :
- Investigated in the context of crystal structures of dipeptides derived from it, aiding in understanding the solid-state secondary structural characteristics (Abraham, Davies, Roberts, Thompson, & Thomson, 2011).
Potential in Cancer Detection :
- Explored as a potential tumor-localizing agent for detecting cancer through nuclear medicine scanning techniques (Hayes, Washburn, Wieland, Sun, Turtle, & Butler, 1976).
Excitant in Neuronal Activity :
- Investigated for its role as an excitant in mammalian neurons and its mimicry of actions elicited by N-methyl-D-aspartic acid (Curry, Peet, Magnuson, & Mclennan, 1988).
Transport from Cerebrospinal Fluid :
- Studied for its clearance from cerebrospinal fluid of cats, revealing insights into amino acid transport mechanisms (Cutler & Lorenzo, 1968).
Enzymatic Strategies for Synthesis :
- Reviewed for its enzymatic strategies of synthesis and its role in the creation of derivatives with antifungal activity (Forró & Fülöp, 2016).
Conformational Analysis of Peptides :
- Used in the conformational analysis of peptides, particularly in studying its solution and solid-state conformations (Bardi, Piazzesi, Toniolo, Sukumar, & Balaram, 1986).
Binding Characteristics to DNA Sequences :
- Studied for its binding characteristics to DNA sequences, contributing to the development of novel polyamides (Zhang, Wu, Jiang, Wang, Sugiyama, Chen, Zhang, Ji, & Guo, 2012).
Safety And Hazards
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . If swallowed or in contact with skin or eyes, it is advised to seek medical attention .
Propriétés
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
CAS RN |
49805-32-5, 71830-08-5 | |
| Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
